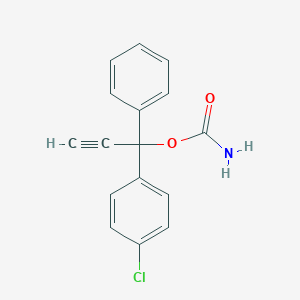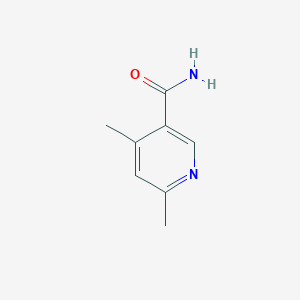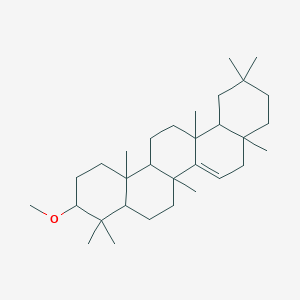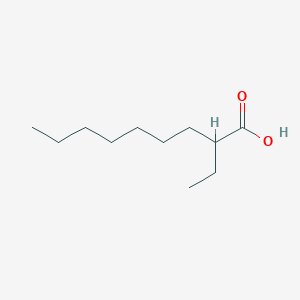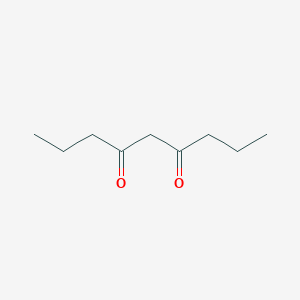
(1-Methylundecyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylundecyl)cyclohexane is a chemical compound that belongs to the family of cycloalkanes. It is a colorless liquid that has a faint odor and is insoluble in water. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1-Methylundecyl)cyclohexane is not well understood. However, studies have shown that it can interact with cell membranes, leading to alterations in membrane structure and function. This can result in the disruption of cellular processes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1-Methylundecyl)cyclohexane can have both biochemical and physiological effects. It has been found to have antimicrobial properties, which can be attributed to its ability to disrupt cell membranes. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-Methylundecyl)cyclohexane in lab experiments is its potential as a disinfectant. It can be used to sterilize equipment and surfaces, making it a valuable tool in laboratory settings. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or if it comes into contact with skin or eyes.
Direcciones Futuras
There are several future directions for the study of (1-Methylundecyl)cyclohexane. One area of interest is its potential use in the production of surfactants and detergents. Additionally, further studies are needed to understand its mechanism of action and its potential as a disinfectant. Furthermore, studies are needed to determine its toxicity and potential side effects, which will be crucial for its safe use in various applications.
Conclusion:
In conclusion, (1-Methylundecyl)cyclohexane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safe use in various applications.
Métodos De Síntesis
The synthesis of (1-Methylundecyl)cyclohexane can be achieved through various methods. One of the commonly used methods is the reduction of 1-methylundecylcyclohexanone using sodium borohydride in the presence of a solvent. Another method involves the reaction of 1-methylundecene with cyclohexene in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(1-Methylundecyl)cyclohexane has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial properties and can be used as a disinfectant. It has also been studied for its potential as a lubricant and as a component in the production of plasticizers. Additionally, (1-Methylundecyl)cyclohexane has been studied for its potential use in the production of surfactants and detergents.
Propiedades
Número CAS |
13151-82-1 |
|---|---|
Nombre del producto |
(1-Methylundecyl)cyclohexane |
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
dodecan-2-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-4-5-6-7-8-9-11-14-17(2)18-15-12-10-13-16-18/h17-18H,3-16H2,1-2H3 |
Clave InChI |
ICUZQSKSUXWHFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)C1CCCCC1 |
SMILES canónico |
CCCCCCCCCCC(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




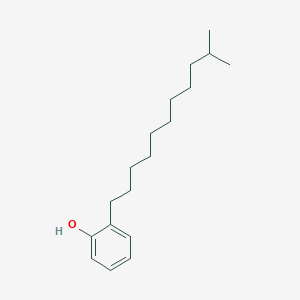
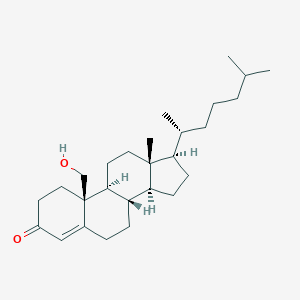
![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)
